(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde
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Overview
Description
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is an organic compound characterized by its unique structure, which includes multiple aldehyde groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the aldol condensation of smaller aldehyde precursors, followed by selective oxidation and reduction steps to introduce the desired functional groups and double bonds. Reaction conditions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide, and oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate hydrogenation and dehydrogenation steps. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where halogens or other substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism by which (3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The aldehyde groups can form Schiff bases with amines, while the double bonds can undergo addition reactions. These interactions enable the compound to act as a versatile building block in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- (2E)-dec-2-ene-1,2,10-tricarbaldehyde
- (4E)-dodeca-4,8-diene-1,4,8,12-tetracarbaldehyde
Uniqueness
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is unique due to its specific arrangement of double bonds and aldehyde groups, which confer distinct reactivity patterns compared to similar compounds. This uniqueness makes it valuable in applications requiring precise chemical modifications.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C15H20O4 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde |
InChI |
InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2/b14-6?,15-8+ |
InChI Key |
WRPMDTWVLJJHMV-BHKUSUBISA-N |
Isomeric SMILES |
C(CC=C(CC/C=C(\CCC=O)/C=O)C=O)CC=O |
Canonical SMILES |
C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O |
Origin of Product |
United States |
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